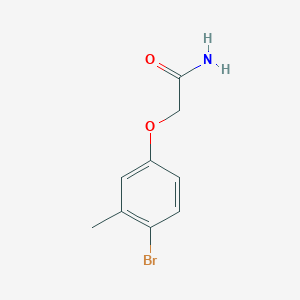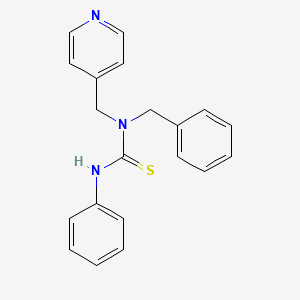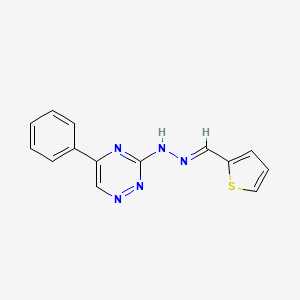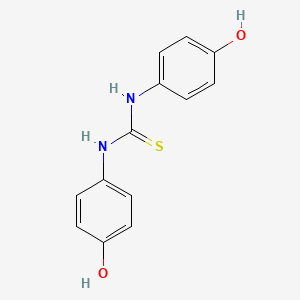
2-(4-bromo-3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-methylphenoxy)acetamide, also known as BAMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAMPA is a derivative of the widely used compound, 4-bromo-3-methylphenol, and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromo-3-methylphenoxy)acetamide is not yet fully understood. However, studies have suggested that 2-(4-bromo-3-methylphenoxy)acetamide may work by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. 2-(4-bromo-3-methylphenoxy)acetamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to have anticonvulsant effects. 2-(4-bromo-3-methylphenoxy)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-3-methylphenoxy)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 2-(4-bromo-3-methylphenoxy)acetamide has been shown to be stable under various conditions, making it a useful tool for studying its effects on different biological systems. However, one limitation of using 2-(4-bromo-3-methylphenoxy)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(4-bromo-3-methylphenoxy)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(4-bromo-3-methylphenoxy)acetamide's potential as a diagnostic tool for cancer warrants further investigation. Further studies are also needed to fully understand the mechanism of action of 2-(4-bromo-3-methylphenoxy)acetamide and its effects on different biological systems.
Métodos De Síntesis
2-(4-bromo-3-methylphenoxy)acetamide can be synthesized using various methods, including the reaction of 4-bromo-3-methylphenol with chloroacetyl chloride, followed by treatment with sodium hydroxide. Another method involves the reaction of 4-bromo-3-methylphenol with ethyl chloroacetate, followed by treatment with sodium hydroxide. Both methods result in the formation of 2-(4-bromo-3-methylphenoxy)acetamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
2-(4-bromo-3-methylphenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 2-(4-bromo-3-methylphenoxy)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(4-bromo-3-methylphenoxy)acetamide has been shown to have potential as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells.
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHITUYNQSLAXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)

![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)


![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)

![N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B5854332.png)

![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)

![N'-[1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5854364.png)

![N-ethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5854381.png)